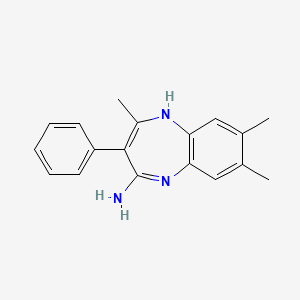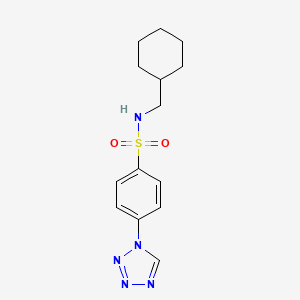![molecular formula C19H24BrNO4 B5995412 2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol](/img/structure/B5995412.png)
2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, methoxy groups, and a dimethoxyphenyl ethyl-methylamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the bromination of a precursor phenol compound, followed by the introduction of the dimethoxyphenyl ethyl-methylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the bromine atom can produce various substituted phenols.
Applications De Recherche Scientifique
2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2,5-dimethoxyphenethylamine
- 2-(2-bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO4/c1-21(12-14-9-15(20)19(22)18(11-14)25-4)8-7-13-5-6-16(23-2)17(10-13)24-3/h5-6,9-11,22H,7-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPAWVBUBOWCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B5995347.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5995348.png)
![4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE](/img/structure/B5995362.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B5995365.png)
![2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-CYCLOHEXEN-1-ONE](/img/structure/B5995367.png)
![methyl 4-[(3-hydroxy-1-piperidinyl)methyl]benzoate](/img/structure/B5995368.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5995375.png)
![2-(1,3-Benzodioxol-4-ylmethyl)-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5995383.png)

![1-[2-Hydroxy-3-[2-methoxy-4-[[2-(3-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B5995393.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide hydrochloride](/img/structure/B5995406.png)


![METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B5995434.png)
